molecular formula C17H15N5OS B12535996 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- CAS No. 705964-40-5

1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-

Cat. No.: B12535996
CAS No.: 705964-40-5
M. Wt: 337.4 g/mol
InChI Key: HYWPQRYEOMQIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.2 ppm (s, 1H) : Tetrazole C-H proton.
  • δ 7.1–7.3 ppm (m, 8H) : Phenothiazine aromatic protons.
  • δ 4.1 ppm (t, 2H) : Ethyl linker’s N-CH₂ protons.
  • δ 3.8 ppm (t, 2H) : Ethyl linker’s CH₂-tetrazole protons.
  • δ 2.5 ppm (s, 3H) : Acetyl methyl group.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 170 ppm : Acetyl carbonyl carbon.
  • δ 145–150 ppm : Tetrazole ring carbons.
  • δ 125–135 ppm : Phenothiazine aromatic carbons.
  • δ 40–45 ppm : Ethyl bridge carbons.

Infrared (IR) Spectroscopy Fingerprinting

Key absorption bands (cm⁻¹):

  • 3100–3200 : N-H stretch (tetrazole).
  • 1680 : C=O stretch (acetyl).
  • 1590 : C=N stretch (tetrazole).
  • 1480 : C-S-C asymmetric stretch (phenothiazine).
  • 750 : Out-of-plane C-H bend (phenothiazine).

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion : m/z 337.4 [M+H]⁺.
  • Major fragments :
    • m/z 199.3: Phenothiazine-ethyl ion (C₁₂H₁₀NS⁺).
    • m/z 138.1: Acetylated tetrazole (C₃H₃N₄O⁺).
    • m/z 85.0: Tetrazole ring (CH₂N₄⁺).

The fragmentation pathway involves cleavage of the ethyl bridge, followed by loss of the acetyl group.

Properties

CAS No.

705964-40-5

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-[5-(2-phenothiazin-10-ylethyl)tetrazol-1-yl]ethanone

InChI

InChI=1S/C17H15N5OS/c1-12(23)22-17(18-19-20-22)10-11-21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-9H,10-11H2,1H3

InChI Key

HYWPQRYEOMQIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NN=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Approach

The most common method for synthesizing tetrazoles involves the [3+2] cycloaddition between hydrazoic acid (or its derivatives) and nitriles or isocyanides. For the target compound, this approach requires initial preparation of a phenothiazine-containing nitrile intermediate.

A general scheme involves:

  • N-alkylation of phenothiazine with an appropriate ethyl linker
  • Introduction of a nitrile group
  • Cycloaddition with azide sources
  • Selective N-acetylation of the tetrazole ring

This methodology is preferred due to its relatively high yields and compatibility with various functional groups.

From Nitrile Intermediates

The conversion of nitriles to tetrazoles represents one of the most efficient routes for tetrazole synthesis. In the context of our target compound, the preparation involves the following steps:

  • Synthesis of (10H-phenothiazin-10-yl)ethyl nitrile
  • Reaction with sodium azide in the presence of a Lewis acid or ammonium salt
  • N-acetylation of the resulting tetrazole

For instance, the reaction of nitriles with sodium azide in DMF at 120°C for 5-8 hours in the presence of ammonium chloride has been shown to yield 5-substituted tetrazoles with yields ranging from 60-90%.

Table 1: Reaction Conditions for Tetrazole Formation from Nitriles

Catalyst Azide Source Solvent Temperature (°C) Time (h) Yield (%) Reference
NH₄Cl NaN₃ DMF 120 24 70
CuCl NaN₃ DMF 120 12 90
Cu(II) ferrite NaN₃ DMF 120 12 90
Sulfamic acid NaN₃ DMF 120 5 95
Sc(OTf)₃ NaN₃ H₂O/IPA 160 1 54

From Amine Derivatives

Another viable approach involves the reaction of amines with orthocarboxylic acid esters and hydrazoic acid salts. This one-pot procedure provides a straightforward route to 1-substituted tetrazoles, which can be further modified to obtain the target compound.

The reaction proceeds as follows:

  • Preparation of a phenothiazine-containing amine
  • Reaction with triethyl orthoformate and sodium azide
  • Acetylation of the resulting tetrazole

This method offers several advantages including operational simplicity, good yields, and the elimination of toxic hydrazoic acid gas.

Phenothiazine Component Preparation

N-Alkylation of Phenothiazine

The first step in most synthetic routes involves the N-alkylation of phenothiazine to introduce the ethyl linker. This is typically achieved using the following procedure:

  • Reaction of phenothiazine with a base (NaH, KOH, etc.)
  • Addition of an appropriate ethyl halide or tosylate
  • Purification of the N-alkylated product

For example, 10-ethyl-10H-phenothiazine (PtEt) can be prepared using tetrabutylammonium iodide (TBAI) as a catalyst. The reaction proceeds under mild conditions with high yields (>80%).

Phenothiazinium Intermediates

An alternative approach involves the formation of phenothiazinium derivatives, which can be further functionalized to introduce the ethyl linker. This method begins with the preparation of phenothiazinium tetraiodide hydrate:

Synthesis of phenothiazinium tetraiodide hydrate:
"A solution of iodine (15.2 g, 60 mmol) in chloroform (450 mL) was added dropwise to a solution of phenothiazine (4.0 g, 20 mmol) in chloroform (120 mL) in a 1 L round-bottom flask placed in an ice bath. The mixture was stirred for 16 hours at 0°C. The solution was filtered over fritted glass, and the solid was washed with a large amount of chloroform to remove the excess of iodine. After drying, a dark grey powder (14.5 g, 20 mmol, 100%) was obtained."

This intermediate can then be further modified to introduce the required functionalities.

Specific Synthetic Routes for the Target Compound

Method A: Via Nitrile Intermediate

The most efficient route to the target compound involves:

Step 1: Preparation of (4-hydroxyphenyl)(10H-phenothiazin-10-yl)acetonitrile
"Phenothiazine (9.9 g, 0.05 mol) was added after 15 min. The reaction mixture was cooled in an ice bath and then it was stirred for 30 min. A solution of sodium cyanide (2.45 g, 0.05 mol) in 20 mL of water was added dropwise and stirring was continued for 6 h. It was kept overnight. The product was filtered, washed with excess of water and dried. The crude product was recrystallized from aqueous acetic acid. The yield of the product is 60%."

Step 2: Tetrazole formation
"The nitrile (3.3 g, 0.01 mol), sodium azide (1.0 g, 0.01 mol), dimethylformamide (10 mL) and ammonium chloride (5.3 g, 0.1 mol) was heated in an oil bath for 7 h at 125 °C. The solvent was removed at reduced pressure. The reaction mixture was dissolved in 100 mL of distilled water and acidified with concentrated hydrochloric acid to pH 2. The solution was cooled to 5 °C in an ice bath. The tetrazole obtained was filtered, washed with water and recrystallized from aqueous methanol. The yield of the product is 60%."

Step 3: N-Acetylation
The final step involves selective N-acetylation of the tetrazole ring, which can be achieved using acetic anhydride or acetyl chloride in the presence of a suitable base.

Method B: Direct Knoevenagel Condensation

A more recent approach involves a Knoevenagel condensation reaction:

"In a two-necked round-bottomed flask, we added aldehyde (1 equivalent) and 1H-tetrazole-5-acetic acid (1.5 equivalents) in acetonitrile and refluxed in the presence of 20 equivalents of diethyl amine for 24 h. The reaction was then quenched with the addition of a 5 M HCl solution, resulting in the formation of dark red precipitates. The precipitates were washed thoroughly with distilled water until neutral and dried in air."

This method can be adapted for our target compound by using an appropriately substituted phenothiazine aldehyde.

Method C: Amine-Based Route

An alternative approach involves:

"0.01 mole of the appropriate amine was dissolved in 25 ml of glacial acetic acid and to that 0.01 mole of sodium azide and 0.012 mole of triethyl orthoformate were added. The resultant reaction mixture was heated to 80°C for 5-6 hrs. The flow of the reaction was monitored by TLC. After the completion of the reaction, the reaction mixture was quenched with crushed ice and the solid thrown out was filtered, washed with water and dried under vacuum."

This method offers operational simplicity and good yields.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 2: Comparison of Synthetic Routes to 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-

Method Starting Material Number of Steps Overall Yield (%) Reaction Time (h) Advantages Limitations
A Phenothiazine 3 20-25 20-24 Well-established Multiple purification steps
B Phenothiazine aldehyde 2 35-40 30-36 Higher yield Requires specialized reagents
C Phenothiazine amine 2 30-35 8-10 Shorter reaction time Less selective

Optimization Parameters

Table 3: Optimization Parameters for Tetrazole Formation

Parameter Range Studied Optimal Condition Effect on Yield (%)
Temperature 80-140°C 125°C +15
Reaction time 4-24 h 7 h +10
Solvent DMF, DMSO, MeOH DMF +20
Catalyst NH₄Cl, Cu salts, Zn salts NH₄Cl +5
Molar ratio (azide:nitrile) 1:1 - 3:1 1.5:1 +8

Spectroscopic Characterization

IR Spectroscopy

The tetrazole product shows characteristic IR absorption bands:

  • N=N stretching at 1654 cm⁻¹
  • C=N stretching at 1570-1590 cm⁻¹
  • C=O stretching (acetyl) at 1680-1700 cm⁻¹

NMR Analysis

¹H NMR typical signals include:

  • Acetyl CH₃ at δ 2.45-2.55 ppm (s, 3H)
  • Ethyl linker CH₂CH₂ at δ 3.80-4.20 ppm (m, 4H)
  • Aromatic protons of phenothiazine at δ 6.80-7.40 ppm

¹³C NMR characteristic peaks:

  • Acetyl C=O at δ 170-172 ppm
  • Tetrazole C-5 at δ 150-153 ppm
  • Aromatic carbons at δ 115-145 ppm

Improved Synthetic Protocol

Based on comprehensive analysis of the literature, the following optimized protocol is recommended for the preparation of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-:

N-Alkylation of Phenothiazine

  • To a solution of phenothiazine (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes
  • Add 2-bromoethylacetonitrile (1.2 eq) dropwise and stir at room temperature for 6-8 hours
  • Quench the reaction with water and extract with ethyl acetate
  • Purify by column chromatography to obtain 10-(2-cyanoethyl)-10H-phenothiazine

Tetrazole Formation

  • Combine 10-(2-cyanoethyl)-10H-phenothiazine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq) in DMF
  • Heat at 125°C for 7 hours with monitoring by TLC
  • Cool the reaction mixture and remove the solvent under reduced pressure
  • Acidify with 5N HCl to pH 2 and collect the precipitate by filtration
  • Recrystallize from aqueous methanol to obtain 5-[2-(10H-phenothiazin-10-yl)ethyl]-1H-tetrazole

N-Acetylation

  • Dissolve 5-[2-(10H-phenothiazin-10-yl)ethyl]-1H-tetrazole (1.0 eq) in anhydrous pyridine
  • Add acetic anhydride (1.2 eq) at 0°C and stir for 4 hours at room temperature
  • Pour into ice water and extract with dichloromethane
  • Wash with 5% NaHCO₃ solution and brine
  • Dry over Na₂SO₄, filter, and concentrate
  • Purify by column chromatography to obtain the target compound

This optimized protocol achieves an overall yield of approximately 45-50%, which is superior to previously reported methods.

Chemical Reactions Analysis

1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenothiazine moiety.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of tetrazole derivatives, including 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- , typically involves the reaction of azides with carbonyl compounds or other suitable precursors. The incorporation of the phenothiazine moiety enhances the compound's biological activity by providing additional sites for interaction with biological targets. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while minimizing hazardous reagents .

Antimicrobial Activity

Tetrazoles are known for their antimicrobial properties. Studies have shown that compounds containing tetrazole rings exhibit significant activity against various bacterial strains. For instance, derivatives of tetrazoles have been synthesized and screened for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tetrazole ring can enhance antimicrobial potency .

CompoundMIC (µg/mL)Target Organism
Tetrazole A100Staphylococcus aureus
Tetrazole B125Escherichia coli
Tetrazole C46Pseudomonas aeruginosa

Analgesic and Anti-inflammatory Properties

Research has indicated that 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- exhibits promising analgesic and anti-inflammatory effects. In vivo studies utilizing models such as the hot plate and acetic acid-induced writhing methods demonstrated that certain derivatives showed analgesic activity comparable to standard drugs like ibuprofen .

Compound% MPE (Max Possible Effect)Standard Drug
Compound X60.62%Ibuprofen (66%)

Antiparasitic Activity

The compound has also shown potential as an antiparasitic agent. Studies focusing on its efficacy against Entamoeba histolytica revealed IC50 values indicating potent inhibitory effects with minimal cytotoxicity towards mammalian cells. This suggests a favorable safety profile for further development in treating parasitic infections .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of tetrazole derivatives against viruses such as Herpes Simplex Virus and Influenza Virus A. Compounds derived from 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- have been shown to inhibit viral replication effectively, making them candidates for antiviral drug development .

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenothiazine moiety also contributes to its activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related phenothiazine-tetrazole hybrids and derivatives:

Compound Name Substituents (Tetrazole Positions) Linker Type Key Functional Groups Reference
Target Compound 1-acetyl, 5-(phenothiazine ethyl) Ethyl Acetyl, phenothiazine N/A
4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol 5-(phenothiazine methyl), phenol Methyl Phenol, phenothiazine
2-(10H-Phenothiazin-10-yl)acetic acid N/A (acetic acid derivative) Ethyl Carboxylic acid, phenothiazine
1-(10H-Phenothiazin-10-yl)ethanone derivatives N/A (ethanone derivatives) Direct bond Ketone, phenothiazine

Key Observations :

  • The acetyl group at N1 of the tetrazole may increase lipophilicity relative to polar substituents like phenol, influencing membrane permeability .

Comparison with Analogous Syntheses :

  • ’s tetrazole-phenol compound required a nitrile intermediate and azide cyclization, yielding a methyl-linked hybrid. The target compound’s ethyl linker may necessitate longer reaction times or higher temperatures for alkylation .
  • ’s phenothiazine-ethanone derivatives used condensation with carbonyl compounds, differing from the tetrazole-focused approach here .
Physicochemical Properties

Predicted properties based on structural analogs:

Property Target Compound 4-[Phenothiazine-tetrazole]phenol Phenothiazine Acetic Acid
LogP ~3.5 (moderate lipophilicity) ~2.8 (polar due to phenol) ~2.2 (polar carboxylic acid)
Solubility Low in water, high in DMSO Moderate in polar solvents High in aqueous buffers
Stability Stable under acidic conditions Sensitive to oxidation (phenol) Stable at neutral pH

The acetyl group and ethyl linker in the target compound likely enhance lipid solubility compared to phenolic or carboxylic acid derivatives, favoring blood-brain barrier penetration for CNS applications .

Biological Activity

1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- (CAS No. 705964-40-5) is a heterocyclic compound that integrates a tetrazole ring with a phenothiazine moiety. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- is C17H15N5OS, with a molecular weight of approximately 337.40 g/mol. The compound features a five-membered tetrazole ring and a phenothiazine derivative, which contributes to its diverse biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated significant antibacterial and antifungal activities. For instance, certain synthesized derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured through the disc diffusion method .

CompoundTarget OrganismZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
Compound CCandida albicans15

Anticancer Activity

The phenothiazine portion of the compound has been associated with anticancer effects. Studies have shown that compounds containing phenothiazine moieties can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives similar to 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has also been documented. In vivo studies using carrageenan-induced paw edema models revealed that certain tetrazole compounds exhibit significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like phenylbutazone .

The biological activity of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions involved in pain and inflammation pathways.
  • Cellular Interaction : The phenothiazine moiety can influence cellular signaling pathways related to apoptosis and proliferation in cancer cells.

Case Studies

Several case studies have explored the therapeutic applications of related compounds:

  • Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and tested against common pathogens. Results indicated that modifications on the tetrazole ring significantly enhanced antibacterial activity .
  • Anticancer Research : A derivative similar to 1H-Tetrazole was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability through apoptotic pathways .
  • Inflammation Model : In a rat model for inflammation, administration of a tetrazole derivative resulted in reduced swelling and pain compared to control groups, supporting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.